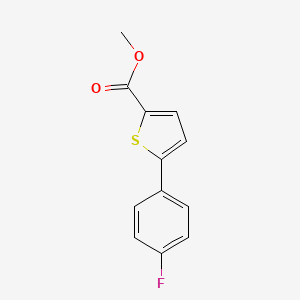

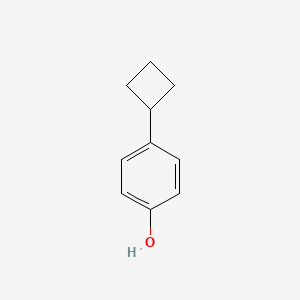

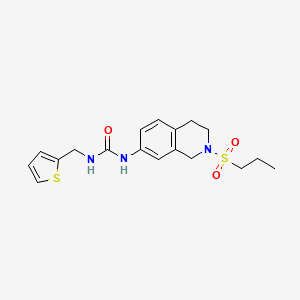

![molecular formula C28H29N5O3S B2664657 N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide CAS No. 923173-36-8](/img/structure/B2664657.png)

N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide” is a compound that has been studied for its unique biochemical properties . It’s part of a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized, exhibiting excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates, has been a subject of considerable research . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. At 100 K, the crystal system is triclinic, with space group P-1. The unit cell dimensions are a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å 3, Z = 2, µ = 0.089 mm −1, D calc = 1.267 g cm −3, F (000) = 524 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. The radiotracer product can be produced in good radiochemical yield (> 60 mCi (2.22 GBq) at end-of-synthesis (EOS)), at high specific activity (molar activity > 11,435 mCi/μmole (423 GBq/μmole) at EOS) and high chemical and radiochemical purity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed. It has a high aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption (the C max of 2 was 1100-fold higher than that of 1 in fasted dogs) compared with those of the previously selected compound, 1 .科学的研究の応用

Quantum Chemical and Molecular Dynamics Studies

The adsorption and corrosion inhibition properties of piperidine derivatives, including those structurally related to the compound , have been investigated. These studies utilized quantum chemical calculations and molecular dynamics simulations to explore the inhibition efficiencies of these compounds on the corrosion of iron. The research found that these derivatives exhibit significant binding energies on metal surfaces, which align with experimental data, indicating their potential use in corrosion inhibition applications (Kaya et al., 2016).

Antimicrobial Evaluation

A series of guanylsulfonamides, including compounds with similar piperidine and pyrimidine components, were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed promising activities against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, as well as fungal strains like Aspergillus flavus and Aspergillus niger, making them interesting candidates for antimicrobial agents (Patel et al., 2007).

Anti-angiogenic and DNA Cleavage Studies

Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and their potential as anti-angiogenic agents evaluated using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage abilities were assessed, showing significant activities that point towards their applicability in anticancer strategies (Kambappa et al., 2017).

Synthesis and Biological Evaluation

Research into substituted benzenesulfonamides, structurally related to the compound of interest, has shown these derivatives to be potent inhibitors of membrane-bound phospholipase A2. This inhibition has implications in reducing the size of myocardial infarction in animal models, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Oinuma et al., 1991).

作用機序

将来の方向性

特性

IUPAC Name |

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O3S/c1-21-20-27(33-18-6-3-7-19-33)31-28(29-21)30-22-10-12-23(13-11-22)32-37(34,35)26-16-14-25(15-17-26)36-24-8-4-2-5-9-24/h2,4-5,8-17,20,32H,3,6-7,18-19H2,1H3,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQYHLOORWCIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

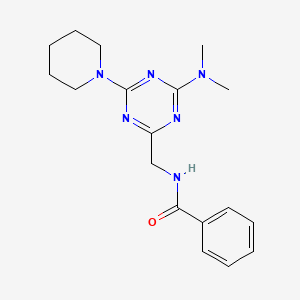

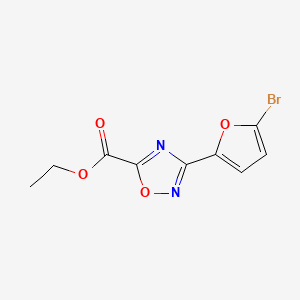

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

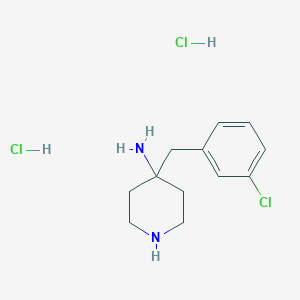

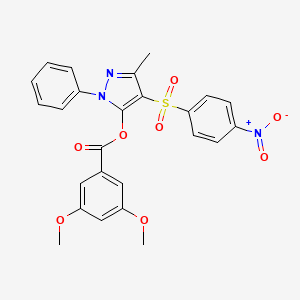

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)

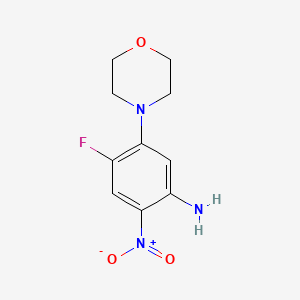

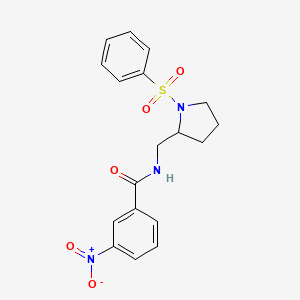

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2664586.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)